molecular formula C19H11F3N2O2S B6425185 3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 325856-64-2

3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No. B6425185
CAS RN: 325856-64-2
M. Wt: 388.4 g/mol
InChI Key: XXUWNLWTHRSZKH-UHFFFAOYSA-N
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Description

This compound is a small molecule . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, including those containing the trifluoromethylphenyl moiety, have been investigated for their antioxidant potential. These compounds play a crucial role in scavenging free radicals and protecting cells from oxidative damage .

Antimicrobial Activity

The trifluoromethylphenyl-thiazole hybrid may exhibit antimicrobial effects. Researchers have studied its ability to inhibit bacterial and fungal growth, making it a potential candidate for novel antimicrobial agents .

Anticancer Properties

Thiazole-based compounds have been explored as potential anticancer drugs. The trifluoromethylphenyl-thiazole structure could interfere with cancer cell proliferation, making it an interesting target for further investigation .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. The compound’s anti-inflammatory properties may contribute to its therapeutic potential in conditions such as arthritis, asthma, and other inflammatory disorders .

Neuroprotective Activity

Thiazoles have been linked to neuroprotection. The trifluoromethylphenyl-thiazole scaffold might offer neuroprotective benefits, potentially impacting neurodegenerative diseases like Alzheimer’s .

Drug Design and Discovery

Researchers have explored thiazole derivatives for drug development. The compound’s unique structure could serve as a starting point for designing novel drugs targeting specific molecular pathways .

Future Directions

The demand for thiazole derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases . Therefore, the development of new compounds related to this scaffold is a promising area of research .

properties

IUPAC Name

3-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O2S/c20-19(21,22)12-5-7-13(8-6-12)23-18-24-15(10-27-18)14-9-11-3-1-2-4-16(11)26-17(14)25/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUWNLWTHRSZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one

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